molecular formula C18H17ClO3 B5691095 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate

4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate

Cat. No. B5691095
M. Wt: 316.8 g/mol
InChI Key: VFNXSWZPCQXGDF-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate, also known as CMEA, is a chemical compound that belongs to the family of phenylacrylates. CMEA is a yellow crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. CMEA has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate is not fully understood. However, it is believed that 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate exerts its therapeutic effects by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to have several biochemical and physiological effects. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential therapeutic properties. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and exhibiting antimicrobial activity. However, one of the limitations of using 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in lab experiments is its potential toxicity. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been shown to be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the study of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. One potential direction is the development of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate derivatives with improved therapeutic properties and reduced toxicity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in vivo. Additionally, the potential use of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

The synthesis of 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate involves the reaction of 4-chloro-3-methylphenol and 4-ethoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation reaction to form 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate. The yield of the reaction can be improved by using different solvents and reaction conditions.

Scientific Research Applications

4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has been studied for its potential therapeutic properties in various fields of medicine, including cancer research, anti-inflammatory agents, and antimicrobial agents. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-chloro-3-methylphenyl 3-(4-ethoxyphenyl)acrylate has exhibited antimicrobial activity against various strains of bacteria and fungi.

properties

IUPAC Name

(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClO3/c1-3-21-15-7-4-14(5-8-15)6-11-18(20)22-16-9-10-17(19)13(2)12-16/h4-12H,3H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNXSWZPCQXGDF-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-3-methylphenyl) (E)-3-(4-ethoxyphenyl)prop-2-enoate

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